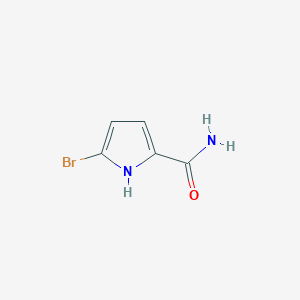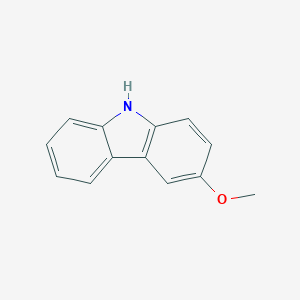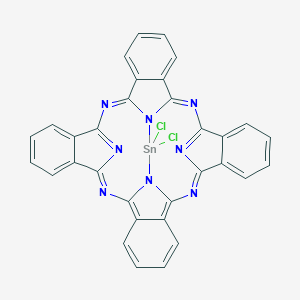
Zinn(IV)-Phthalocyanin-Dichlorid
Übersicht
Beschreibung
Tin(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye widely utilized in biochemical research. This compound is known for its intense far-red absorption and emission features, making it distinct from structurally related porphyrin analogues . The molecular structure of tin(IV) phthalocyanine dichloride consists of a tin ion coordinated to a phthalocyanine ligand with two chloride ions as axial ligands .
Wissenschaftliche Forschungsanwendungen
Tin(IV) phthalocyanine dichloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tin(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye utilized in biochemical research It’s known that phthalocyanine derivatives can have axial ligands that are bioactive molecules, such as drugs .
Mode of Action
It’s known that the reaction of tin(iv) phthalocyanine dichloride with decamethylmetallocenes forms a complex where the negative charge is delocalized over the pc macrocycle . This results in the alternation of the C–N(imine) bonds .
Biochemical Pathways
The formation of the pc˙ 3− macrocycles, as a result of its interaction with other compounds, could potentially influence various biochemical processes .
Result of Action
It’s known that the formation of the pc˙ 3− macrocycles results in the appearance of new bands in the nir range and a strong blue shift of both the soret and q-bands .
Action Environment
It’s known that the bond breakages between the cl atoms and snpc framework can be induced by x-ray irradiations , suggesting that certain environmental factors such as radiation could potentially influence its action.
Biochemische Analyse
Biochemical Properties
Tin(IV) phthalocyanine dichloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with decamethylmetallocenes, leading to the formation of complexes that exhibit unique optical and magnetic properties
Cellular Effects
Tin(IV) phthalocyanine dichloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate signaling pathways, leading to changes in cellular behavior and function . These effects are essential for exploring the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of Tin(IV) phthalocyanine dichloride involves its interaction with biomolecules at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with decamethylmetallocenes results in the formation of complexes that exhibit unique optical and magnetic properties
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tin(IV) phthalocyanine dichloride change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied extensively. It has been observed that the compound remains stable under specific conditions, but its effects on cellular function can vary depending on the duration of exposure and the experimental conditions . These temporal effects are crucial for designing experiments and understanding the compound’s long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of Tin(IV) phthalocyanine dichloride vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages leading to significant changes in cellular function and behavior. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications
Metabolic Pathways
Tin(IV) phthalocyanine dichloride is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function
Transport and Distribution
The transport and distribution of Tin(IV) phthalocyanine dichloride within cells and tissues are critical for understanding its effects on cellular function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells
Subcellular Localization
Tin(IV) phthalocyanine dichloride exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tin(IV) phthalocyanine dichloride typically involves the reaction of phthalic anhydride with urea and a metal salt, such as tin(IV) chloride, under high-temperature conditions. The reaction is carried out in a solvent like nitrobenzene or quinoline, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of tin(IV) phthalocyanine dichloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tin(IV) phthalocyanine dichloride undergoes various chemical reactions, including reduction, substitution, and complexation. For instance, it reacts with decamethylmetallocenes (such as decamethylcobaltocene and decamethylchromocene) to form complexes with strong magnetic coupling .
Common Reagents and Conditions:
Major Products:
Reduction Product: (Cp*2Co+){SnIVCl2(Pc˙3−)}˙−·2C6H4Cl2
Substitution Product: {(Cp*CrCl2)(SnIV(μ-Cl)(Pc2−))}·C6H4Cl2
Vergleich Mit ähnlichen Verbindungen
Silicon Phthalocyanines: Known for their intense far-red absorption and emission features.
Cobalt Phthalocyanines: Used in similar applications but with different electronic properties.
Chromium Phthalocyanines: Exhibit strong magnetic properties and are used in the design of magnetic compounds.
Uniqueness: Tin(IV) phthalocyanine dichloride is unique due to its stable dye properties, strong absorption and emission features, and its ability to form complexes with strong magnetic coupling. These properties make it highly valuable in biochemical research and industrial applications .
Eigenschaften
IUPAC Name |
38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNKSXHHJRNHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18253-54-8 | |
| Record name | (OC-6-12)-Dichloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]tin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18253-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


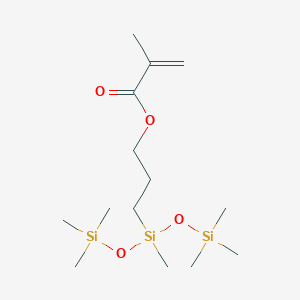
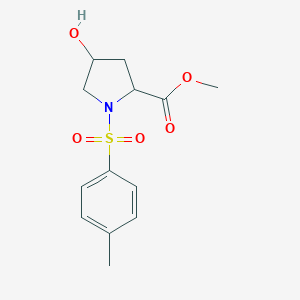
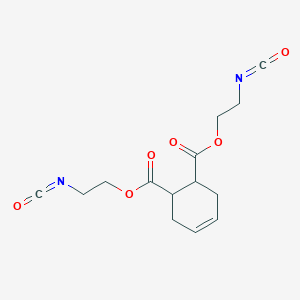

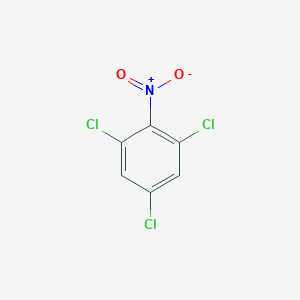
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
